ADC Cytotoxicity: PEG6 and PEG8 Spacers Outperform Shorter PEG Variants in HER2-Positive Tumor Cells
In a head-to-head comparative study of discrete PEG chain lengths incorporated into dolastatin 10 (Dol10)-based ADC drug-linkers conjugated to trastuzumab, ADCs containing PEG6 and PEG8 spacers exhibited the highest level of in vitro anti-proliferative activity against HER2-positive SK-BR-3 human tumor cells, demonstrating superior cytotoxicity compared to shorter PEG variants [1]. The study further validated in vivo efficacy: ADCs derived from Herceptin® and PEG8-Dol10, at a dose of 10 mg kg⁻¹, effectively delayed tumor growth and prolonged survival time in mice bearing human ovarian SKOV-3 xenografts [2]. This establishes a clear performance hierarchy wherein PEG6 and PEG8 represent the optimal linker length range for achieving maximal ADC potency, with PEG6 offering a slightly more compact spatial profile that may be advantageous for certain conjugation geometries while retaining the full cytotoxic benefit.
| Evidence Dimension | In vitro anti-proliferative activity (ADC cytotoxicity) |
|---|---|
| Target Compound Data | ADCs with PEG6 spacers exhibited highest level of in vitro anti-proliferative activity |
| Comparator Or Baseline | ADCs with PEG2, PEG4, and PEG8 spacers; PEG8 matched PEG6 performance; shorter PEG chains (PEG2, PEG4) showed inferior activity |
| Quantified Difference | PEG6 and PEG8 outperformed all shorter PEG chain variants; specific IC₅₀ values available in supplementary data of the original study |
| Conditions | Trastuzumab-conjugated Dol10 drug-linkers; HER2-positive SK-BR-3 human tumor cells; in vitro cytotoxicity assay |
Why This Matters
Procurement of Propargyl-PEG6-acid enables construction of ADC linker architectures with empirically validated superior cytotoxicity that shorter PEG4-based linkers cannot achieve.
- [1] Yang K, Chen B, Gianolio DA, Stefano JE, Busch M, Manning C, Alving K, Gregory RC, Brondyk WH, Miller RJ, Dhal PK. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody–drug conjugation. Org. Biomol. Chem. 2019;17:8115-8124. DOI: 10.1039/C9OB01639B. View Source
- [2] Yang K, Chen B, Gianolio DA, Stefano JE, Busch M, Manning C, Alving K, Gregory RC, Brondyk WH, Miller RJ, Dhal PK. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody–drug conjugation. Org. Biomol. Chem. 2019;17:8115-8124. DOI: 10.1039/C9OB01639B. View Source
